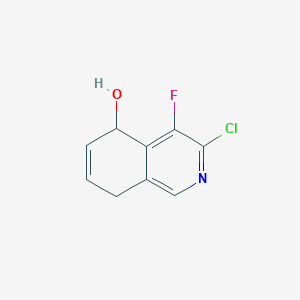

3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H7ClFNO |

|---|---|

Molecular Weight |

199.61 g/mol |

IUPAC Name |

3-chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol |

InChI |

InChI=1S/C9H7ClFNO/c10-9-8(11)7-5(4-12-9)2-1-3-6(7)13/h1,3-4,6,13H,2H2 |

InChI Key |

XZJPLAIPNRQMCH-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC(C2=C(C(=NC=C21)Cl)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Fluorinated Isoquinoline Building Blocks: A Technical Guide for Drug Discovery

This guide provides a technical analysis of fluorinated isoquinoline building blocks, focusing on their strategic application in drug discovery. It synthesizes current synthetic methodologies, physicochemical property modulation, and validated case studies.

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and FDA-approved therapeutics (e.g., Fasudil, Ripasudil). However, the native scaffold often suffers from rapid oxidative metabolism and suboptimal solubility. Fluorinated isoquinoline building blocks offer a precise solution to these liabilities.[1]

By strategically incorporating fluorine atoms or trifluoromethyl (

-

Block Metabolic Hotspots: Prevent Cytochrome P450-mediated oxidation at labile C-H bonds (specifically C1 and C5/C8 positions).[1]

-

Modulate Basicity (pKa): Lower the pKa of the isoquinoline nitrogen via inductive effects, improving membrane permeability and reducing lysosomal trapping.

-

Enhance Lipophilicity: Fine-tune

to optimize blood-brain barrier (BBB) penetration.

This guide details the synthesis and application of these high-value building blocks, moving beyond generic descriptions to provide actionable chemical intelligence.

The Fluorine Effect: Physicochemical Modulation

The introduction of fluorine into the isoquinoline core is not merely a steric replacement for hydrogen; it is an electronic recalibration of the entire aromatic system.[1]

pKa Modulation and Basicity

Native isoquinoline is a weak base (

-

Mechanism: Fluorine acts as a strong electron-withdrawing group (EWG) via induction (

effect).[1] -

Impact: Placing fluorine at the C3 or C4 position, or a

group at C1, pulls electron density away from the nitrogen.[1] This lowers the -

Benefit: Reduced basicity decreases the fraction of ionized drug at physiological pH (7.4), thereby enhancing passive diffusion across lipid membranes and reducing off-target hERG binding, which is often associated with basic amines.

Metabolic Stability (The Deuterium-Fluorine Exchange)

Isoquinolines are prone to oxidative metabolism, particularly hydroxylation at the electron-rich C5 and C8 positions and oxidation at the C1 position (forming isocarbostyrils).[1]

-

Strategy: Replacing these susceptible C-H bonds with C-F bonds (Bond Energy: C-F

116 kcal/mol vs. C-H -

Data Point: In the development of Valiglurax , a 1-trifluoromethyl group was essential to block C1 oxidation, a common metabolic soft spot in isoquinolines.[1]

Quantitative Comparison Table

| Property | Isoquinoline (Native) | 1-Trifluoromethyl-Isoquinoline | 5-Fluoro-Isoquinoline |

| pKa (Conj.[1] Acid) | 5.14 | ~3.5 (Predicted) | ~4.8 |

| Metabolic Liability | High (C1 oxidation, C5/C8 hydroxylation) | Low (C1 blocked) | Medium (C5 blocked) |

| Electronic Character | Electron-rich Heterocycle | Electron-Deficient (Defers oxidation) | Polarized Aromatic |

| Key Application | General Scaffold | Kinase Inhibitors, mGlu Modulators | CNS Agents |

Strategic Synthesis of Fluorinated Isoquinolines

Synthesizing these building blocks requires choosing between de novo ring assembly (using fluorinated precursors) and late-stage functionalization.[1]

Route A: The "Building Block" Assembly (De Novo)

This approach is preferred for placing fluorine on the benzene ring (C5–C8 positions) where late-stage functionalization is difficult due to selectivity issues.[1]

-

Method: Pomeranz-Fritsch Reaction or Bischler-Napieralski Cyclization .[1]

-

Precursors: Fluorinated benzaldehydes or fluorinated phenethylamines.[1]

-

Advantage: Guarantees regiochemistry.[1] A 5-fluoroisoquinoline must be made from a 2-fluorobenzaldehyde precursor to avoid isomeric mixtures.[1]

Route B: Late-Stage Functionalization (The C1 & C3 Strategy)

For introducing fluorine or fluoroalkyl groups onto the pyridine ring (C1, C3), direct functionalization of the pre-formed isoquinoline core is more efficient.[1]

Mechanism: Minisci-Type Radical Substitution

Direct alkylation using radical precursors is effective for installing

-

Reagents: Sodium triflinate (Langlois reagent) + Oxidant (TBHP).[1]

-

Selectivity: Favors the electron-deficient C1 position due to the nucleophilic nature of the alkyl radical attacking the protonated heterocycle.[1]

Mechanism: N-Oxide Activation (The Valiglurax Route)

This is the industrial standard for synthesizing 1-trifluoromethylisoquinolines.[1]

-

Oxidation: Isoquinoline

Isoquinoline N-oxide (using mCPBA). -

Activation: The N-oxide activates the C1 position for nucleophilic attack.[1]

-

Trifluoromethylation: Reaction with

(Ruppert-Prakash reagent) followed by aromatization.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing fluorinated isoquinolines based on the desired substitution pattern.

Caption: Decision tree for selecting the optimal synthetic route based on the regiochemical target.

Case Study: Valiglurax (VU2957)[2]

Valiglurax is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), developed for Parkinson's disease.[1] Its discovery highlights the critical role of the 1-trifluoromethylisoquinoline building block.[1]

-

The Challenge: Early hits suffered from poor metabolic stability and solubility.[1]

-

The Solution: Introduction of a

group at the C1 position of the isoquinoline core.[1] -

Outcome:

-

Metabolic Blockade: The

group sterically and electronically blocked the C1 position, preventing oxidation to the isocarbostyril metabolite.[1] -

Solubility: The fluorinated scaffold allowed for the creation of a spray-dried dispersion formulation that increased solubility by >40-fold compared to the crystalline API.[1]

-

Detailed Experimental Protocol

Synthesis of 1-(Trifluoromethyl)isoquinoline via N-Oxide Activation

This protocol is adapted from the scalable route used in the synthesis of Valiglurax intermediates.[1] It is robust and avoids the use of unstable fluorinating gases.[1]

Reagents:

-

Isoquinoline (1.0 equiv)

-

m-Chloroperoxybenzoic acid (mCPBA, 1.2 equiv)

-

Trimethyl(trifluoromethyl)silane (

, 1.5 equiv) -

Potassium tert-butoxide (

, catalytic) or activator -

Dichloromethane (DCM) and THF (anhydrous)

Step-by-Step Methodology:

-

N-Oxidation:

-

Dissolve isoquinoline (10 mmol) in DCM (50 mL) and cool to 0°C.

-

Slowly add mCPBA (12 mmol) portion-wise.

-

Warm to room temperature and stir for 4 hours. Monitor by TLC (formation of polar N-oxide spot).[1]

-

Workup: Wash with

(2x) to remove m-chlorobenzoic acid byproduct.[1] Dry organic layer over

-

-

Trifluoromethylation:

-

Dissolve the Isoquinoline N-oxide (5 mmol) in anhydrous THF (25 mL) under Argon atmosphere.

-

Add

(7.5 mmol) via syringe.[1] -

Cool to 0°C and add activator (e.g.,

, 10 mol%) dropwise. Caution: Exothermic. -

Stir at room temperature for 2 hours. The reaction forms a 1-trifluoromethyl-1,2-dihydroisoquinoline intermediate.[1]

-

-

Aromatization/Elimination:

-

To the same reaction vessel, add an acylating agent (e.g., Benzoyl chloride, 1.1 equiv) or simply reflux in mild acidic conditions if the elimination is slow. Note: In many modern protocols, the elimination of the silanol/modified group occurs spontaneously or upon mild workup.

-

Purification: Quench with saturated

.[1] Extract with EtOAc.[1] Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Validation:

-

Product: 1-(Trifluoromethyl)isoquinoline.[1]

-

NMR Check:

should show a singlet around -63 to -68 ppm.[1]

References

-

FDA-Approved Fluorinated Drugs (2016–2022): Review of recent approvals highlighting the prevalence of fluorinated heterocycles in modern pharmacopeia.[1][2]

-

Source:

-

-

Valiglurax Synthesis & Discovery: Detailed account of the 1-trifluoromethylisoquinoline scaffold optimiz

-

Source:

-

-

Metabolic Stability of Fluorinated Molecules: A physical organic chemistry perspective on how fluorine alters CYP450 interactions.

-

Source:

-

-

Isoquinoline Physicochemical Properties: Data on pKa and basicity trends of isoquinoline deriv

-

Source:

-

Sources

The 5,8-Dihydroisoquinoline Scaffold: A Technical Guide to its Properties, Synthesis, and Reactivity for Drug Discovery Professionals

The 5,8-dihydroisoquinoline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a valuable building block for the design of novel therapeutic agents targeting a wide array of diseases. This in-depth technical guide provides a comprehensive overview of the 5,8-dihydroisoquinoline scaffold, focusing on its fundamental properties, synthetic accessibility, and chemical reactivity, to empower researchers and drug development professionals in their quest for new medicines.

Physicochemical and Pharmacological Properties of the 5,8-Dihydroisoquinoline Core

The 5,8-dihydroisoquinoline scaffold is a bicyclic aromatic heterocycle composed of a fused benzene and a dihydropyridine ring. This structural arrangement confers a unique combination of rigidity and conformational flexibility, which is often desirable for effective interaction with biological targets.

Physicochemical Properties

While extensive experimental data for the unsubstituted 5,8-dihydroisoquinoline is limited, its physicochemical properties can be inferred from related structures and computational studies.

| Property | Estimated Value/Characteristic | Source/Basis |

| Molecular Formula | C₉H₉N | |

| Molecular Weight | 131.17 g/mol | |

| pKa | Weakly basic, estimated pKa of conjugate acid ~5-6 | Based on the pKa of isoquinoline (5.14) and the influence of the dihydro-pyridyl ring.[1][2] |

| Solubility | Low in water, soluble in common organic solvents. | General characteristic of nitrogen heterocycles.[3] |

| Lipophilicity (LogP) | Estimated to be moderately lipophilic. | The presence of the aromatic ring and hydrocarbon-like saturated portion contributes to its lipophilicity. |

| Hydrogen Bond Acceptor | The nitrogen atom can act as a hydrogen bond acceptor. |

Pharmacological Significance

The isoquinoline framework, including its dihydro variants, is a cornerstone in pharmacology, with derivatives exhibiting a broad spectrum of biological activities.[4] This therapeutic versatility stems from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with various biological macromolecules.

Key pharmacological activities associated with isoquinoline derivatives include:

-

Anticancer: Many isoquinoline-based compounds exhibit potent antiproliferative effects through mechanisms such as topoisomerase inhibition, microtubule polymerization disruption, and targeting signaling pathways like PI3K/Akt/mTOR.[5][6]

-

Anti-inflammatory: Isoquinoline alkaloids have been reported to possess significant anti-inflammatory properties.[1][4]

-

Antimicrobial and Antifungal: The scaffold is present in numerous compounds with activity against a range of bacteria and fungi.[4][7]

-

Antiviral and Anti-HIV: Certain isoquinoline derivatives have shown promise as antiviral agents, including activity against HIV.

-

Neuroprotective and CNS Activity: The tetrahydroisoquinoline core is found in molecules with neuroprotective effects and other activities within the central nervous system.[8]

Synthesis of the 5,8-Dihydroisoquinoline Scaffold

The synthesis of dihydroisoquinoline cores can be achieved through several classic and modern synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Two of the most well-established methods for the construction of the dihydroisoquinoline ring system are the Bischler-Napieralski and Pictet-Spengler reactions.

This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline.[9][10][11][12]

Reaction Mechanism:

Caption: Mechanism of the Bischler-Napieralski Reaction.

Step-by-Step Experimental Protocol (General):

-

Amide Formation: Acylate the corresponding β-phenylethylamine with an appropriate acyl chloride or anhydride to form the N-acyl derivative.

-

Cyclization: Dissolve the β-phenylethylamide in an inert solvent (e.g., toluene or acetonitrile).

-

Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) dropwise at a controlled temperature (often 0 °C to room temperature).[10]

-

Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture and carefully quench with ice-water. Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[4][13][14] Subsequent oxidation can provide the dihydroisoquinoline.

Reaction Mechanism:

Caption: Mechanism of the Pictet-Spengler Reaction.

Step-by-Step Experimental Protocol (General):

-

Reaction Setup: Dissolve the β-arylethylamine and the aldehyde or ketone (typically 1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, toluene, or dichloromethane).[14]

-

Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or BF₃·OEt₂).

-

Reaction: Stir the mixture at room temperature or elevated temperature until the reaction is complete.

-

Work-up: Neutralize the reaction mixture with a base and remove the solvent under reduced pressure.

-

Extraction and Purification: Partition the residue between an organic solvent and water. Separate the organic layer, dry it, and concentrate. Purify the resulting tetrahydroisoquinoline by column chromatography.

-

Oxidation (Optional): To obtain the dihydroisoquinoline, the tetrahydroisoquinoline can be oxidized using reagents such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) in a suitable solvent.

Modern Synthetic Approaches

Recent advances in organic synthesis have provided new and efficient methods for constructing the dihydroisoquinoline scaffold, often with improved functional group tolerance and milder reaction conditions.

Palladium- and rhodium-catalyzed C-H activation/annulation reactions have emerged as powerful tools for the synthesis of substituted isoquinolines and dihydroisoquinolines.[11][12][15][16] These methods often proceed with high atom economy and can provide access to complex substitution patterns that are difficult to achieve through classical methods.

General Workflow:

Caption: General workflow for C-H functionalization to form dihydroisoquinolines.

Reactivity of the 5,8-Dihydroisoquinoline Scaffold

The reactivity of the 5,8-dihydroisoquinoline core is dictated by the interplay of its aromatic and partially saturated rings.

Electrophilic Aromatic Substitution

The benzene ring of the 5,8-dihydroisoquinoline scaffold is susceptible to electrophilic aromatic substitution (SEAr).[17][18][19][20][21][22][23] The pyridine ring, especially when protonated under acidic conditions, is electron-deficient and deactivates the fused benzene ring towards electrophilic attack. However, substitution can still occur, with a preference for the C5 and C8 positions. This is because the carbocation intermediates formed upon attack at these positions are more stable, as the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring.[18]

Predicted Reactivity Order: C5 ≈ C8 > C6, C7

Nucleophilic Reactions

The dihydropyridine ring contains an imine-like C=N bond, making the C1 position susceptible to nucleophilic attack, especially after activation of the nitrogen atom (e.g., through N-oxidation or quaternization).[7][24] Addition of organometallic reagents or other nucleophiles at C1 is a common strategy for functionalization.

Oxidation and Reduction

The dihydroisoquinoline scaffold can be readily oxidized to the corresponding fully aromatic isoquinoline using various oxidizing agents. Conversely, reduction of the C=N bond with reducing agents like sodium borohydride (NaBH₄) will yield the corresponding tetrahydroisoquinoline.[25]

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

| Proton (¹H NMR) | Expected Chemical Shift (ppm) | Multiplicity | Carbon (¹³C NMR) | Expected Chemical Shift (ppm) |

| Aromatic-H (C6, C7) | 7.0 - 7.5 | m | Aromatic CH | 120 - 130 |

| Imine-H (C1) | 8.0 - 8.5 | s | Imine C (C1) | 150 - 160 |

| Allylic-H (C4) | 2.8 - 3.2 | t | Allylic CH₂ | 25 - 35 |

| Homoallylic-H (C3) | 3.5 - 4.0 | t | Homoallylic CH₂ | 40 - 50 |

Note: Anomalous ¹H NMR spectra with signal broadening have been reported for some 3,4-dihydroisoquinolines.[29]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 3000-2850 | Aliphatic C-H stretch |

| ~1650 | C=N stretch (imine) |

| 1600, 1480 | Aromatic C=C stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules and cleavage of the dihydro-pyridyl ring.[8][34]

Conclusion

The 5,8-dihydroisoquinoline scaffold represents a versatile and valuable platform in drug discovery. Its unique structural features and diverse reactivity allow for the creation of a wide range of derivatives with significant pharmacological potential. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for medicinal chemists aiming to leverage this privileged core for the development of next-generation therapeutics.

References

- BenchChem. (2025). Application Notes and Protocols for the Pictet-Spengler Reaction with 2-Methyl-6-nitrobenzaldehyde. BenchChem.

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. (n.d.).

- BenchChem. (2025).

- The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.).

- Product Class 5: Isoquinolines. (n.d.).

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (n.d.).

- Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.).

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. J&K Scientific.

- Synthesis of isoquinolines. (n.d.). CUTM Courseware.

- Reactions of quinoline and isoquinoline. (n.d.).

- The Pictet-Spengler Reaction Upd

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- Isoquinoline. (n.d.).

- Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.).

- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018).

- Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. (n.d.).

- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PubMed Central. (n.d.).

- 3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. (n.d.).

- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput

- (PDF)

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile. BenchChem.

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel

- Isoquinoline - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.).

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.).

- Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? : r/chemistry - Reddit. (2020).

- Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry. (n.d.).

- Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines - PubMed Central. (n.d.).

- The pKa Distribution of Drugs: Applic

- Electrophilic arom

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (2017).

- Direct Functionalization of (Un)

- Table of Characteristic IR Absorptions. (n.d.).

- Physicochemical properties of CWJ-a-5, a new antitumor 3-arylisoquinoline deriv

- Aromatic Electrophilic substitution:. (2020).

- Synthesis of annulated dihydroisoquinoline heterocycles via their nitrogen ylides - Sci-Hub. (n.d.).

- BenchChem. (2025). Spectroscopic and Mechanistic Insights into 1-phenyl-3,4-dihydroisoquinoline: A Technical Guide. BenchChem.

- Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines | ACS Omega. (n.d.).

- (PDF) A Synthesis of Dihydroimidazo[5,1-a]isoquinolines Using a Sequential Ugi-Bischler-Napieralski Reaction Sequence.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021).

- Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substr

- Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - MDPI. (n.d.).

- Direct Functionalization of (Un)

- DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed. (n.d.).

- (PDF)

Sources

- 1. 5,8-Dihydro-7(6H)-isoquinolinone | C9H9NO | CID 20448181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijstr.org [ijstr.org]

- 3. Physicochemical properties of CWJ-a-5, a new antitumor 3-arylisoquinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Pictet–Spengler Reaction for the Chemical Synthesis of Strictosidine | Springer Nature Experiments [experiments.springernature.com]

- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. organicreactions.org [organicreactions.org]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. mdpi.com [mdpi.com]

- 17. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 18. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 19. gcwgandhinagar.com [gcwgandhinagar.com]

- 20. reddit.com [reddit.com]

- 21. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. lkouniv.ac.in [lkouniv.ac.in]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 26. (PDF) Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides [academia.edu]

- 27. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. ias.ac.in [ias.ac.in]

- 30. rsc.org [rsc.org]

- 31. Thieme E-Books & E-Journals [thieme-connect.de]

- 32. uanlch.vscht.cz [uanlch.vscht.cz]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. Isoquinoline [webbook.nist.gov]

Advanced Synthetic Strategies for Novel MK2 Inhibitor Intermediates

Executive Summary

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) remains a high-value target for treating chronic inflammatory diseases (rheumatoid arthritis, psoriatic arthritis) and fibrosis. Unlike its upstream activator p38

This guide details the synthesis of novel intermediates that circumvent these legacy issues. We focus on three high-potential structural classes:

-

Benzothiophene-Fused Diazepinones (PF-3644022 analogs)

-

Aminopyrazine "Non-Thiourea" Scaffolds

-

Macrocyclic Diene Precursors for Ring-Closing Metathesis (RCM)

The Benzothiophene-Fused Diazepinone Scaffold

Target Class: ATP-competitive inhibitors with high selectivity.[1] Key Intermediate: 7-Bromo-thieno[3,2-f]quinolin-8-one derivatives.

The tricyclic thieno[3,2-f]quinolin-8-one core provides a rigid, planar geometry that mimics the adenine ring of ATP but allows for specific hydrophobic interactions unique to the MK2 pocket. The critical synthetic challenge is the construction of the central diazepinone ring and the late-stage introduction of the solubilizing pyridine moiety.

Synthetic Pathway Visualization

The following diagram outlines the convergent synthesis of the PF-3644022 core, highlighting the critical Suzuki-Miyaura coupling step.

Caption: Convergent synthesis of the thieno[3,2-f]quinoline core via late-stage Suzuki coupling.

Experimental Protocol: Core Annulation

Objective: Synthesis of the Ethyl thieno[3,2-f]quinoline-2-carboxylate intermediate.

Reagents:

-

2-Chloro-3-formylquinoline (1.0 eq)

-

Ethyl thioglycolate (1.2 eq)

-

Potassium carbonate (

, 2.5 eq) -

DMF (Anhydrous)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 2-Chloro-3-formylquinoline (10 mmol) and anhydrous DMF (50 mL).

-

Addition: Add

(25 mmol) followed by the dropwise addition of ethyl thioglycolate (12 mmol) at 0°C. -

Reaction: Allow the mixture to warm to room temperature, then heat to 90°C for 4 hours. Monitor consumption of the aldehyde via TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to room temperature and pour into ice-water (200 mL). A yellow precipitate should form immediately.

-

Isolation: Filter the solid, wash with water (3 x 50 mL) and cold ethanol (20 mL).

-

Purification: Recrystallize from acetonitrile to yield the target ester as pale yellow needles.

Validation Criteria:

-

1H NMR (400 MHz, DMSO-d6): Look for the disappearance of the aldehyde proton (~10.5 ppm) and the appearance of the thiophene singlet (~8.2 ppm).

-

Purity: >95% by HPLC (254 nm).

Aminopyrazine "Non-Thiourea" Intermediates

Target Class: Type II inhibitors with improved solubility. Key Intermediate: 3-Amino-5-bromopyrazine-2-carboxamide.

Early MK2 inhibitors relied on thiourea linkers, which suffered from metabolic instability and toxicity. Aminopyrazine scaffolds offer a bioisosteric replacement that maintains critical H-bond donor/acceptor motifs while improving metabolic stability.

Structural Logic & Causality

The aminopyrazine moiety functions as a "hinge binder" mimic. The 3-amino group forms a hydrogen bond with the backbone carbonyl of the hinge region (Glu139 in MK2), while the pyrazine nitrogen accepts a hydrogen bond from the backbone amide (Leu141).

| Parameter | Thiourea Linker | Aminopyrazine Scaffold |

| H-Bond Donors | 2 | 1 (Primary Amine) |

| Metabolic Stability | Low (S-oxidation) | High |

| Solubility (pH 7.4) | < 1 µM | > 50 µM |

| Toxicity Risk | High (Hepatotoxicity) | Low |

Experimental Protocol: Regioselective Bromination

Objective: Preparation of 3-amino-5-bromopyrazine-2-carboxamide.

Procedure:

-

Starting Material: Dissolve 3-aminopyrazine-2-carboxamide (20 mmol) in glacial acetic acid (40 mL).

-

Bromination: Add N-bromosuccinimide (NBS, 22 mmol) portion-wise over 30 minutes at room temperature. Note: Exothermic reaction; maintain temp < 30°C.

-

Quench: Stir for 2 hours, then pour the mixture into ice-water (100 mL). Neutralize with saturated

solution to pH 7. -

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Dry combined organics over

. -

Purification: Flash column chromatography (DCM:MeOH 95:5) to isolate the 5-bromo regioisomer.

Self-Validating Check: The 6-bromo isomer is a common byproduct. Confirm regiochemistry via NOESY NMR : The 5-bromo product will show NOE correlation between the amide protons and the pyrazine ring proton at position 6.

Macrocyclic Precursors via Ring-Closing Metathesis (RCM)

Target Class: Macrocyclic inhibitors (High potency, high selectivity). Key Intermediate: Linear Diene Precursors.

Macrocyclization locks the bioactive conformation, reducing the entropic penalty of binding.[2] The most efficient route to these novel MK2 inhibitors is via Ring-Closing Metathesis (RCM) of a linear diene precursor containing the aminopyrazole hinge binder.

RCM Workflow Diagram

Caption: Ruthenium-catalyzed Ring-Closing Metathesis (RCM) pathway for macrocyclization.

Experimental Protocol: RCM Macrocyclization

Objective: Cyclization of N-(3-allyl-1H-pyrazol-4-yl)-2-(but-3-en-1-yloxy)acetamide.

Critical Parameter: Concentration. High dilution (1-5 mM) is strictly required to favor intramolecular cyclization over intermolecular polymerization.

Procedure:

-

Degassing: Dissolve the linear diene (0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 250 mL). Degas the solution by bubbling Argon for 30 minutes. Oxygen poisons the Ruthenium catalyst.

-

Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%, 0.025 mmol) in one portion.

-

Reflux: Heat the solution to reflux (83°C) under an Argon balloon for 12 hours.

-

Scavenging: Cool to room temperature. Add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS® DMT) and stir for 2 hours to remove metal residues.

-

Filtration & Concentration: Filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via preparative HPLC to separate the E and Z isomers.

Troubleshooting:

-

Incomplete Conversion: Add a second portion of catalyst (2.5 mol%) and continue reflux.

-

Dimer Formation: Reduce concentration to 0.5 mM.

References

- Pfizer Inc. (2011). Fused Tricyclic Compounds as MK2 Inhibitors. WO 2011/075375.

-

Anderson, D. R., et al. (2007). "Pyrrolopyridine Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2)." Journal of Medicinal Chemistry, 50(11), 2647–2654. Link

-

Mourey, R. J., et al. (2010). "Identification of a novel series of potent MK2 non-ATP competitive inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(22), 6700-6705. Link

-

Drug Hunter. (2023). "Macrocyclization via Ring-Closing Metathesis in Drug Discovery." Link

-

Velter, A. I., et al. (2014). "Discovery of a novel series of potent MK2 non-ATP competitive inhibitors using 1,2-substituted azoles as cis-amide isosteres." Bioorganic & Medicinal Chemistry Letters, 24(15), 3327-3331. Link

Sources

Introduction: The Strategic Importance of the 3-Chloro-4-Fluoro Motif

An In-Depth Technical Guide to 3-Chloro-4-Fluoro-Substituted Heterocyclic Compounds

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic placement of halogen atoms on aromatic and heterocyclic scaffolds is a cornerstone of molecular design.[1][2] Among the vast array of possible substitution patterns, the 3-chloro-4-fluoro arrangement on a heterocyclic core represents a uniquely powerful motif. This guide provides an in-depth technical exploration of these compounds, moving beyond a simple catalog of molecules to a nuanced discussion of their synthesis, reactivity, and application, grounded in mechanistic principles and field-proven insights.

The presence of both chlorine and fluorine imparts a distinct electronic character to the heterocyclic ring. The high electronegativity of the fluorine atom at the 4-position significantly influences the electron density of the entire ring system, often activating it for specific chemical transformations.[3][4] Concurrently, the chlorine atom at the 3-position serves a dual role: it further modulates the electronic properties and, crucially, acts as a versatile synthetic handle for diversification through reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling.[5][6]

This combination has proven invaluable in the development of numerous pharmaceuticals, from broad-spectrum antibiotics to targeted cancer therapies.[7][8] This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of why this specific substitution pattern is so critical and how to leverage its properties in the laboratory. We will delve into the synthesis of key precursors, explore the construction of various heterocyclic systems, analyze their reactivity, and examine their role in blockbuster therapeutics.

Part 1: Synthesis of the Cornerstone Precursor: 3-Chloro-4-fluoroaniline

The journey into the world of 3-chloro-4-fluoro-substituted heterocycles frequently begins with a single, pivotal intermediate: 3-chloro-4-fluoroaniline.[7][8] Its availability and versatile reactivity make it a primary building block for a multitude of more complex structures.[7][9] Understanding its synthesis is therefore fundamental.

The most industrially viable and widely adopted method for preparing 3-chloro-4-fluoroaniline is the reduction of its nitro precursor, 3-chloro-4-fluoronitrobenzene.[9][10] This transformation can be achieved through several methods, with catalytic hydrogenation being the most efficient and cleanest approach, prized for its high conversion, yield, and selectivity.[7][9]

Comparative Analysis of Catalytic Systems for Nitro Group Reduction

The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and cost-effectiveness of the reduction. Platinum, Palladium, and Raney Nickel are the most common systems employed. The following table summarizes their performance characteristics based on published data and patented industrial processes.

| Catalyst | Typical Loading (Substrate:Catalyst) | Reaction Temp. (°C) | Hydrogen Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations |

| 1% Pt/C | (200-400):1[9][11] | 50-100[9][11] | 0.1-5[9][11] | 1-10[9][11] | >94[9] | >99.5[9] | High efficiency and selectivity; can be performed without an organic solvent, reducing environmental impact.[9][11] |

| 10% Pd/C | 40kg substrate: 2kg catalyst[11] | Room Temperature[11] | Atmospheric or slightly elevated[11] | Not specified | ~90[11] | ~99.5[11] | Highly active, but prone to causing hydrodechlorination, leading to 4-fluoroaniline as a significant by-product.[12] |

| Raney Ni | Not specified | 25-35[11] | 0.1-0.5[11] | Not specified | ~90[11] | ~99.5[11] | Cost-effective, but may require solvent and can lead to concerns about nickel contamination and pollution.[11][13] |

Causality Insight: Platinum on carbon (Pt/C) often provides the best balance of reactivity and selectivity. While palladium is highly active, its propensity to cleave C-Cl bonds (hydrodechlorination) is a significant drawback in this specific synthesis, reducing the yield of the desired product.[12] The solvent-free protocol possible with Pt/C is a major advantage for industrial-scale production, simplifying the process and reducing waste.[9]

Experimental Protocol: Synthesis of 3-Chloro-4-fluoroaniline via Catalytic Hydrogenation

This protocol is based on an industrial process emphasizing a solvent-free approach with high efficiency.[9]

Materials:

-

3-chloro-4-fluoronitrobenzene

-

1% Platinum on carbon (Pt/C) catalyst

-

High-purity hydrogen gas

-

High-purity nitrogen gas

-

Reaction kettle or autoclave suitable for hydrogenation

Procedure:

-

Reactor Charging: Charge the reaction kettle with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. A typical mass ratio of the nitro compound to the catalyst is between 200:1 and 400:1.[7][9]

-

Inerting: Purge the reaction kettle with high-purity nitrogen three times to ensure an inert atmosphere, removing all oxygen.

-

Hydrogen Purge: Subsequently, purge the kettle with hydrogen gas three times to replace the nitrogen atmosphere.

-

Pressurization & Heating: Pressurize the reactor with hydrogen gas to a pressure of 0.1-5 MPa and heat the mixture to 50-100 °C.[9]

-

Reaction: Maintain the reaction under these conditions with efficient stirring for 1-10 hours. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed.

-

Catalyst Removal: Upon completion, cool the reactor and carefully vent the hydrogen pressure. The hot reaction mixture is then filtered to remove the Pt/C catalyst.

-

Isolation: The resulting molten product is 3-chloro-4-fluoroaniline, which solidifies upon cooling. For most subsequent reactions, its purity (>99.5%) is sufficient without further purification.[9]

Caption: Experimental workflow for the synthesis of 3-chloro-4-fluoroaniline.

Part 2: Construction of Key Heterocyclic Scaffolds

With 3-chloro-4-fluoroaniline in hand, a diverse array of heterocyclic systems can be constructed. The choice of synthetic strategy is dictated by the target heterocycle.

Quinazolines: Core of Modern Kinase Inhibitors

The 4-(3-chloro-4-fluoroanilino)quinazoline scaffold is central to the mechanism of action of several Epidermal Growth Factor Receptor (EGFR) kinase inhibitors used in oncology.

A common synthetic route involves the nucleophilic substitution of a chlorine atom at the C-4 position of a quinazoline ring by 3-chloro-4-fluoroaniline.[5]

Illustrative Synthetic Pathway to an EGFR Inhibitor Core:

-

Ring Closure: The quinazoline core is first assembled, for example, through a Niementowski reaction using an anthranilic acid derivative and formamide to yield a quinazolinone.[5]

-

Chlorination: The resulting quinazolinone is then chlorinated at the 4-position, typically using thionyl chloride (SOCl₂) with a catalytic amount of DMF, to produce a 4-chloroquinazoline intermediate.[5]

-

Nucleophilic Aromatic Substitution (SNAr): The crucial C-N bond is formed by reacting the 4-chloroquinazoline with 3-chloro-4-fluoroaniline in a solvent like isopropanol, often under reflux, to yield the desired 4-(3-chloro-4-fluoroanilino)quinazoline core.[5]

Caption: Simplified synthesis of the 4-(3-chloro-4-fluoroanilino)quinazoline core.

Indoles: Privileged Structures in Medicinal Chemistry

The functionalization of the indole scaffold is of paramount importance in medicinal chemistry.[14] The synthesis of 3-chloro-4-fluoro-substituted indoles can be approached in several ways, including direct chlorination of a pre-formed 4-fluoroindole or by constructing the indole ring from a suitably substituted aniline precursor.

One effective method for direct chlorination involves using sulfuryl chlorofluoride (SO₂ClF) as a versatile reagent, where the reaction outcome can be controlled by the choice of solvent to selectively yield 3-chloroindoles.[15]

Pyridines: Navigating Regioselective Synthesis

The synthesis of polysubstituted pyridines is often challenging. For 3-chloro-4-fluoro-substituted pyridines, a viable strategy is nucleophilic aromatic substitution on a more heavily halogenated pyridine precursor. For instance, reacting 3-chloro-2,4,5,6-tetrafluoropyridine with a nucleophile can lead to substitution, with the reaction site being dictated by the electronic properties of the ring. Studies have shown that despite chlorine being a better leaving group, nucleophilic attack often occurs at the most electron-deficient carbon, which is the 4-position, displacing a fluorine atom.[3][16]

Part 3: Reactivity and Mechanistic Rationale

The unique reactivity of 3-chloro-4-fluoro-substituted heterocycles stems from the interplay of the electronic effects of the two halogen atoms.

Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most important reaction class for these molecules. The strongly electron-withdrawing fluorine atom at the 4-position activates the ring towards nucleophilic attack.[4][17] According to the established mechanism, this activation is most pronounced at the ortho and para positions relative to the activating group.[4][18]

Mechanism:

-

Addition: A nucleophile adds to an electron-deficient carbon on the heterocyclic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

-

Stabilization: The negative charge of this intermediate is delocalized onto the electron-withdrawing groups. A fluorine at the 4-position is highly effective at stabilizing this charge.

-

Elimination: The leaving group (in many cases, the chlorine at the 3-position or another halogen) is expelled, restoring the aromaticity of the ring.[4]

The presence of nitrogen atoms within the heterocyclic ring itself further enhances its electron-deficient character, making it even more susceptible to SNAr compared to a corresponding benzene ring.[17]

Caption: Logical flow of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Palladium-Catalyzed Cross-Coupling

The carbon-chlorine bond at the 3-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings.[6] This allows for the introduction of a wide variety of alkyl, alkenyl, alkynyl, and aryl groups.[6] This is a powerful strategy for late-stage functionalization, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. The C-F bond is significantly stronger and generally unreactive under these conditions, allowing for selective functionalization at the C-Cl position.[19]

Part 4: Applications in Drug Development

The 3-chloro-4-fluoro motif is present in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1]

Case Study: Fluoroquinolone Antibiotics

Many broad-spectrum fluoroquinolone antibiotics, such as ciprofloxacin, are synthesized using 3-chloro-4-fluoroaniline as a key starting material.[7] These drugs function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[7] The inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.

Caption: Mechanism of action of fluoroquinolone antibiotics.

Case Study: EGFR Kinase Inhibitors

As previously mentioned, the 4-(3-chloro-4-fluoroanilino)quinazoline structure is a privileged scaffold for EGFR kinase inhibitors. In drugs like gefitinib, this moiety acts as a "hinge-binder," forming critical hydrogen bonds within the ATP-binding site of the EGFR kinase domain. This competitive inhibition prevents ATP from binding, thereby blocking the downstream signaling pathways that lead to tumor cell proliferation and survival. The 3-chloro-4-fluoro substitution pattern is crucial for optimizing binding affinity and pharmacokinetic properties.

Part 5: Analytical and Spectroscopic Characterization

Unambiguous characterization of 3-chloro-4-fluoro-substituted heterocycles is essential for quality control and structural confirmation.

-

NMR Spectroscopy:

-

¹H NMR: The aromatic protons will exhibit complex splitting patterns due to H-H and H-F coupling.

-

¹³C NMR: The carbons bonded to chlorine and fluorine will show characteristic shifts. The C-F bond will result in large one-bond and smaller multi-bond C-F coupling constants.

-

¹⁹F NMR: This is a highly sensitive and informative technique for confirming the presence and chemical environment of the fluorine atom.

-

-

Mass Spectrometry (MS): The presence of a single chlorine atom will be readily apparent from the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.[7]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-Cl and C-F bonds will be present, in addition to vibrations associated with the specific heterocyclic core.[7][8]

Conclusion and Future Perspectives

The 3-chloro-4-fluoro substitution pattern is more than just a random combination of halogens; it is a strategically designed motif that provides a powerful platform for chemical synthesis and drug design. The interplay between the activating effect of the 4-fluoro group and the synthetic versatility of the 3-chloro group allows for the efficient construction and diversification of complex heterocyclic molecules. Its proven success in numerous FDA-approved drugs ensures that it will remain a focus of research and development for years to come.

Future research will likely focus on developing novel, more sustainable synthetic methodologies for introducing this pattern and exploring its application in new classes of heterocycles to address a wider range of biological targets. The continued exploration of late-stage functionalization techniques will further empower medicinal chemists to fine-tune molecular properties and accelerate the discovery of new therapeutic agents.

References

- The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. Benchchem.

- Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate.

- A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applications. Benchchem.

- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. PMC.

- A Comparative Guide to Catalysts for 3-Chloro-4-fluoroaniline Synthesis. Benchchem.

- Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI.

- CN104292113A - Preparation method of 3-chloro-4-fluoroaniline. Google Patents.

- Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate.

- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. ACS Publications.

- structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. ResearchGate.

- The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. ResearchGate.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry.

- Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. ACS Publications.

- Heterocycles Part 1 - Nucleophilic Aromatic Substitution. YouTube.

- 16.6 Nucleophilic Aromatic Substitution. OpenStax.

- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. PMC.

- Synthesis of indoles. Organic Chemistry Portal.

- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

- Preparation method of 3-chloro-4-fluoroaniline. Patsnap Eureka.

- minimizing by-product formation in 3-Chloro-4-fluoroaniline synthesis. Benchchem.

Sources

- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Preparation method of 3-chloro-4-fluoroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 14. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole synthesis [organic-chemistry.org]

- 16. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.acs.org [pubs.acs.org]

The Strategic Introduction of Fluorine: A Technical Guide to Optimizing the ADME Properties of Isoquinoline Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide serves as an in-depth exploration into the absorption, distribution, metabolism, and excretion (ADME) properties of fluorinated isoquinoline derivatives. As a senior application scientist, the following content is structured to provide not only a theoretical framework but also actionable, field-proven insights into how the strategic incorporation of fluorine can modulate the pharmacokinetic profile of this critical heterocyclic scaffold. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

Introduction: The Isoquinoline Scaffold and the Rationale for Fluorination

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimicrobial effects.[1] However, unmodified lead compounds often suffer from suboptimal ADME properties, such as poor metabolic stability or low permeability, hindering their clinical development.

Fluorination has emerged as a powerful strategy in medicinal chemistry to enhance the drug-like properties of lead candidates.[2] The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's physicochemical properties.[3] Its small van der Waals radius allows it to replace hydrogen without a significant steric penalty, while its electron-withdrawing nature can alter pKa, lipophilicity, and metabolic stability.[2][4] This strategic substitution can lead to improved target affinity, enhanced membrane permeation, and a more favorable pharmacokinetic profile.[3][5]

This guide will systematically examine the impact of fluorination on the key ADME parameters of isoquinoline derivatives: metabolic stability, membrane permeability, aqueous solubility, and transporter efflux.

Section 1: Metabolic Stability - Blocking the "Soft Spots"

A primary driver for incorporating fluorine is to enhance metabolic stability by blocking metabolically labile sites.[5] The liver is the main site of drug metabolism, with cytochrome P450 (CYP) enzymes being responsible for the oxidative metabolism of over 60% of marketed drugs.[6] The high strength of the carbon-fluorine bond compared to a carbon-hydrogen bond makes it less susceptible to enzymatic attack, thereby reducing the rate of metabolic clearance.[3]

From a physical organic chemistry perspective, fluorination can suppress oxidative metabolism by lowering the energy of the arene's highest occupied molecular orbital (HOMO), making it less susceptible to electrophilic attack by CYP enzymes.[7] While monofluorination may have a minimal effect, polyfluorination can significantly decrease the electron density of the aromatic ring.[7] Furthermore, fluorination can alter the affinity of the molecule for the active site of metabolizing enzymes, which also impacts the metabolic profile.[7] For instance, studies on various compounds have shown that fluorination can lead to a significant increase in metabolic stability.[8]

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing a crucial prediction of its in vivo half-life.[9]

Objective: To determine the intrinsic clearance (CLint) of fluorinated isoquinoline derivatives in the presence of liver microsomes.

Materials:

-

Test compounds (fluorinated and non-fluorinated isoquinoline derivatives)

-

Liver microsomes (human, rat, or other relevant species)

-

NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard (for LC-MS/MS analysis)

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Step-by-Step Methodology:

-

Compound Preparation: Prepare stock solutions of the test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) in a suitable organic solvent (e.g., DMSO).

-

Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be determined using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein).

Self-Validating System:

-

Negative Control: Incubate the test compound with microsomes in the absence of the NADPH regenerating system to assess for any non-enzymatic degradation.

-

Positive Controls: Include compounds with known high and low metabolic clearance to ensure the enzymatic activity of the microsomes is within the expected range.

-

Time Zero (T0) Sample: Represents 100% of the compound at the start of the reaction and is used for normalization.

Visualization of the Microsomal Stability Workflow

Caption: Workflow for the in vitro microsomal stability assay.

Section 2: Membrane Permeability - Crossing the Barrier

For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for absorption. Fluorination can influence permeability in several ways. The introduction of fluorine can increase a molecule's lipophilicity, which generally favors passive diffusion across cell membranes.[10] However, the relationship is not always straightforward, as excessive lipophilicity can lead to poor solubility and entrapment in the lipid bilayer.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized enterocytes that serves as a reliable in vitro model of the human intestinal epithelium.[11] This assay measures the bidirectional transport of a compound across the Caco-2 monolayer, providing an apparent permeability coefficient (Papp).

Objective: To determine the rate of transport of fluorinated isoquinoline derivatives across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well format)

-

Cell culture medium and supplements

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

Test compounds and control compounds (e.g., atenolol for low permeability and propranolol for high permeability)

-

Lucifer yellow (for monolayer integrity check)

-

LC-MS/MS system

Step-by-Step Methodology:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow leakage test.

-

Compound Dosing:

-

Apical to Basolateral (A-B) Transport: Add the test compound in transport buffer to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

-

Basolateral to Apical (B-A) Transport: Add the test compound in transport buffer to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

-

-

Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

Sample Collection: At the end of the incubation period, collect samples from both the donor and receiver compartments.

-

Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the involvement of active efflux.[12]

Self-Validating System:

-

Monolayer Integrity: Only use cell monolayers that meet the predefined criteria for TEER values or have low Lucifer yellow leakage.

-

Control Compounds: Include compounds with known low and high permeability to validate the assay performance.

-

Mass Balance: Calculate the percentage of recovery of the test compound to assess for issues like non-specific binding or metabolism by the Caco-2 cells.

Visualization of the Caco-2 Permeability Assay Workflow

Caption: Bidirectional Caco-2 permeability assay workflow.

Section 3: Aqueous Solubility - A Prerequisite for Absorption

Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability.[13] The effect of fluorination on solubility is complex. While increasing lipophilicity, which can decrease aqueous solubility, the introduction of fluorine can also disrupt crystal lattice packing and alter pKa, potentially leading to improved solubility.[4] For instance, a study on 5-aminoisoquinoline predicted it to be highly water-soluble.[14]

Experimental Protocol: Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions, which is often relevant to the early stages of drug discovery.[15]

Objective: To determine the kinetic solubility of fluorinated isoquinoline derivatives in an aqueous buffer.

Materials:

-

Test compounds (dissolved in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well filter plates

-

96-well collection plates

-

Plate shaker

-

UV-Vis spectrophotometer or LC-MS/MS system

Step-by-Step Methodology:

-

Compound Addition: Add a small volume of the DMSO stock solution of the test compound to a 96-well plate.

-

Buffer Addition: Add PBS (pH 7.4) to each well to achieve the desired final compound concentration and a low percentage of DMSO (e.g., 1-2%).

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1.5-2 hours) to allow for precipitation to occur.

-

Filtration: Transfer the solutions to a 96-well filter plate and filter into a collection plate to remove any precipitated compound.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry for compounds with a chromophore, or LC-MS/MS for greater sensitivity and specificity).

-

Data Analysis: Compare the measured concentration in the filtrate to a standard curve to determine the kinetic solubility in µM or µg/mL.

Self-Validating System:

-

Control Compounds: Include compounds with known low, medium, and high solubility to validate the assay.

-

DMSO Percentage: Keep the final DMSO concentration low and consistent across all wells to minimize its effect on solubility.

-

Visual Inspection: A visual inspection of the wells before filtration can provide a qualitative indication of precipitation.

Section 4: Efflux Liability - The P-glycoprotein Challenge

P-glycoprotein (P-gp) is an efflux transporter highly expressed in the intestinal epithelium and the blood-brain barrier, where it actively pumps a wide range of xenobiotics out of cells.[15] Substrates of P-gp often exhibit poor oral bioavailability and limited central nervous system penetration.[16] The impact of fluorination on P-gp efflux is context-dependent. In some cases, fluorination has been shown to reduce P-gp mediated efflux, while in others, it can increase it, potentially due to changes in the molecule's acidity or its interaction with the transporter's binding site.[4] A large-scale study demonstrated that an increase in molecular weight due to fluorine substitution does not necessarily lead to a higher risk of P-gp efflux.[6]

Experimental Protocol: MDR1-MDCK Permeability Assay

This assay utilizes a Madin-Darby canine kidney (MDCK) cell line transfected with the human MDR1 gene, which encodes for P-gp.[17] It is a valuable tool for specifically identifying P-gp substrates.

Objective: To determine if fluorinated isoquinoline derivatives are substrates of the P-gp efflux transporter.

Materials:

-

MDR1-MDCK cells and wild-type MDCK cells (as a control)

-

Transwell inserts

-

Cell culture medium and supplements

-

Transport buffer (e.g., HBSS)

-

Test compounds

-

Known P-gp substrate (e.g., digoxin) and a known P-gp inhibitor (e.g., verapamil)

-

LC-MS/MS system

Step-by-Step Methodology:

-

Cell Culture: Grow MDR1-MDCK and wild-type MDCK cells on Transwell inserts until a confluent monolayer is formed.

-

Monolayer Integrity Check: Verify the integrity of the cell monolayers using TEER measurements.

-

Bidirectional Transport: Perform a bidirectional transport study (A-B and B-A) as described in the Caco-2 permeability assay protocol.

-

Inhibitor Co-incubation (Optional): To confirm P-gp mediated efflux, the B-A transport experiment can be repeated in the presence of a known P-gp inhibitor. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.

-

Sample Analysis and Data Calculation: Quantify the compound concentrations and calculate the Papp values and efflux ratio (ER = Papp(B-A)/Papp(A-B)).

Data Interpretation:

-

An efflux ratio significantly greater than 2 in the MDR1-MDCK cells, and close to 1 in the wild-type MDCK cells, indicates that the compound is a substrate for P-gp.

-

A reduction of the efflux ratio in MDR1-MDCK cells in the presence of a P-gp inhibitor further confirms this finding.

Summary of Expected Impact of Fluorination on ADME Properties

| ADME Parameter | General Impact of Fluorination on Isoquinoline Derivatives | Rationale |

| Metabolic Stability | Generally Increased | The strong C-F bond is less susceptible to cleavage by metabolic enzymes like CYPs. Fluorination can also decrease the electron density of the aromatic ring, making it less prone to oxidative metabolism.[3][7] |

| Permeability | Potentially Increased | Fluorination can increase lipophilicity, which often correlates with improved passive permeability across cell membranes.[10] |

| Aqueous Solubility | Variable | The effect is complex and depends on the position and number of fluorine atoms. It can decrease solubility by increasing lipophilicity or increase it by disrupting crystal packing or altering pKa.[4] |

| P-gp Efflux | Context-Dependent | Fluorination can either increase or decrease P-gp efflux depending on its influence on the molecule's physicochemical properties and its interaction with the transporter.[4][6] |

Conclusion

The strategic incorporation of fluorine into the isoquinoline scaffold is a powerful tool for medicinal chemists to optimize the ADME properties of drug candidates. By enhancing metabolic stability, modulating permeability, and potentially improving solubility, fluorination can significantly increase the likelihood of a compound's success in clinical development. However, the effects of fluorination are not always predictable, and a thorough in vitro evaluation of the key ADME parameters, as outlined in this guide, is essential for making informed decisions in the drug discovery process. The provided protocols offer a robust framework for generating reliable and reproducible data to guide the design of the next generation of isoquinoline-based therapeutics.

References

-

Plasma protein binding of fluoroquinolones affects antimicrobial activity. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

-

Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (2016). PubMed. Retrieved February 12, 2026, from [Link]

-

Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. (n.d.). Retrieved February 12, 2026, from [Link]

-

Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. (2022). MDPI. Retrieved February 12, 2026, from [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 12, 2026, from [Link]

-

Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Isoquinoline Alkaloids Interaction With Plasma Proteins. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Metabolism of fluorine-containing drugs. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (2016). PubMed. Retrieved February 12, 2026, from [Link]

-

Isoquinoline. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. (2022). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. (2021). MDPI. Retrieved February 12, 2026, from [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved February 12, 2026, from [Link]

-

Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. (2017). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Plasma protein binding. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Structure-ADME relationship: still a long way to go?. (2008). PubMed. Retrieved February 12, 2026, from [Link]

-

In Vitro Assessment of ADME Properties of Lead Compounds. (2021). YouTube. Retrieved February 12, 2026, from [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

The Dark Side of Fluorine. (2019). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. (n.d.). Retrieved February 12, 2026, from [Link]

-

Comparison of the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

-

The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

-

The Dark Side of Fluorine. (2019). ACS Publications. Retrieved February 12, 2026, from [Link]

-

Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2015). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Fluorine in Drug Design: A Case Study With Fluoroanisoles. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

-

plasma protein binding & the free drug hypothesis. (2021). YouTube. Retrieved February 12, 2026, from [Link]

-

Fluorine bonding--how does it work in protein-ligand interactions?. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

-

Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. (2003). PubMed. Retrieved February 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scientificarchives.com [scientificarchives.com]

Methodological & Application

Application Note: Precision Synthesis of 3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol via Grubbs-Catalyzed RCM

Here is a detailed Application Note and Protocol for the synthesis of 3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol , designed for researchers in medicinal chemistry and process development.

Executive Summary

The This compound scaffold represents a highly specialized, dense functional array often found in next-generation KRAS G12C inhibitors and kinase modulators.[1] The synthesis of this bicyclic core poses a significant challenge due to the electron-deficient nature of the halogenated pyridine ring, which can poison transition metal catalysts, and the requirement for precise regiochemical control during ring closure.

This guide details a robust protocol for constructing the 5,8-dihydroisoquinoline carbocycle using Ring-Closing Metathesis (RCM) . We utilize a Hoveyda-Grubbs Second Generation catalyst system, optimized to tolerate the basic nitrogen and free hydroxyl group, circumventing the need for protecting group manipulations.[2]

Key Chemical Transformation

The core transformation involves the cyclization of a 3-allyl-4-vinylpyridine precursor (specifically a 1-hydroxyallyl variant) to form the 5,8-dihydro ring with an embedded allylic alcohol.[1]

Retrosynthetic Analysis & Strategy

To access the target (1) , we disconnect the C6–C7 double bond, revealing the diene precursor (2) .[2] This precursor is a 3,4-disubstituted pyridine derivative.[1][2] The presence of the chlorine and fluorine atoms on the pyridine ring significantly reduces the basicity of the pyridine nitrogen, paradoxically aiding the RCM process by reducing catalyst sequestration.

Pathway Visualization[2]

Figure 1: Retrosynthetic logic disconnecting the C6-C7 olefin to reveal the divinyl pyridine precursor.[2]

Precursor Synthesis (Brief Overview)

Before initiating the RCM protocol, the diene precursor (2) must be assembled.[2]

-

Starting Material: 2-Chloro-3-fluoro-4-iodopyridine.[1]

-

Vinylation: Stille coupling using tributyl(vinyl)tin and Pd(PPh3)4 introduces the vinyl group at C4.

-